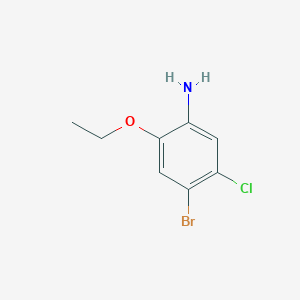

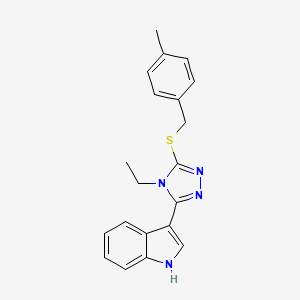

![molecular formula C8H13N3O2 B2829300 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-57-9](/img/structure/B2829300.png)

4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has a molecular formula of C12H13N3O . It has an average mass of 215.251 Da and a monoisotopic mass of 215.105865 Da .

Molecular Structure Analysis

The compound has a density of 1.2±0.1 g/cm3 and a molar volume of 184.5±7.0 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Physical And Chemical Properties Analysis

The compound has an ACD/LogP of 1.84 and an index of refraction of 1.602 . It has a polar surface area of 45 Å2 and a polarizability of 25.1±0.5 10-24 cm3 . The surface tension is 42.9±7.0 dyne/cm .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, it has been used in the microwave-assisted synthesis of pyrazolopyridines, demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)[https://consensus.app/papers/microwaveassisted-synthesis-pyrazolopyridines-el‐borai/0828676d171454aca34f5fbda2c96534/?utm_source=chatgpt]. Similarly, derivatives have shown potential in synthesizing benzo[b][1,6]naphthyridines with potent cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/8e3b0b334530513d93507921dfb60079/?utm_source=chatgpt].

Nonlinear Optical Properties

Compounds structurally related to "4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one" have been explored for their nonlinear optical properties. For example, symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran have been synthesized, showing larger hyperpolarizabilities than expected, making them attractive for applications in electro-optical devices (Moylan et al., 1996)[https://consensus.app/papers/dicyanomethylenepyran-derivatives-with-symmetry-moylan/6f45e478550d5168ab8d5775525b6104/?utm_source=chatgpt].

Biomimetic Syntheses

Pyrylium salts derived from 2H-pyran-2-ones and 4H-pyran-4-ones, which are related to the core structure of the compound , have been used in biomimetic syntheses of polyketide aromatics, highlighting their utility in synthesizing complex organic molecules (Griffin, Leeper, & Staunton, 1984)[https://consensus.app/papers/syntheses-polyketide-aromatics-pyrylium-salts-griffin/0fad4ca1863a5b1dbcbc2ccb11a1f727/?utm_source=chatgpt].

Photoinduced Intramolecular Charge Transfer

The compound's derivatives are studied for their photoinduced intramolecular charge transfer (ICT) properties, which are significant for understanding the photophysical behavior of organic materials and their application in photovoltaics and light-emitting diodes (Meyer, Mialocq, & Perly, 1990)[https://consensus.app/papers/photoinduced-charge-transfer-isomerization-styrene-meyer/68f36e27ed425f5f95686b273e428ff9/?utm_source=chatgpt].

Propiedades

IUPAC Name |

4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBRUJFHRJONTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NNC1=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)

![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)

![methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate](/img/structure/B2829233.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2829238.png)